N-[(4-methyl-1-naphthyl)sulfonyl]valine
Description
Structural Characterization of N-[(4-Methyl-1-Naphthyl)Sulfonyl]Valine
Crystallographic Analysis of Molecular Configuration
Single-crystal X-ray diffraction studies reveal that this compound adopts a rigid conformation stabilized by intra- and intermolecular hydrogen bonds. The naphthalene ring system (C₁₀H₇) is planar, with a sulfonyl group (-SO₂-) attached at the 1-position and a methyl substituent at the 4-position (Figure 1). The valine moiety (C₅H₁₁NO₂) connects to the sulfonamide nitrogen, forming a dihedral angle of 68.7° with the naphthalene plane, which minimizes steric clashes.
Key crystallographic parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.5006 Å, b = 13.7638 Å, c = 20.2148 Å |
| Bond length (S–N) | 1.632 Å |
| Bond angle (O–S–O) | 119.2° |
The crystal packing exhibits a catemer C(4) motif along the a-axis, driven by O–H⋯O hydrogen bonds between carboxylic acid groups (2.52 Å). Additional stabilization arises from C–H⋯π interactions (3.42 Å) between adjacent naphthalene rings.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, D₂O) : The valine methyl groups resonate as doublets at δ 0.89 ppm (J = 6.5 Hz), while the naphthalene protons appear as multiplet signals between δ 7.45–8.25 ppm. The sulfonamide N–H proton is observed as a broad singlet at δ 6.32 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) of valine resonates at δ 174.5 ppm, and the sulfonyl sulfur exhibits deshielding effects on adjacent carbons (C1: δ 128.9 ppm).
Infrared (IR) Spectroscopy
Key absorption bands include:
Properties
Molecular Formula |
C16H19NO4S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-methyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C16H19NO4S/c1-10(2)15(16(18)19)17-22(20,21)14-9-8-11(3)12-6-4-5-7-13(12)14/h4-10,15,17H,1-3H3,(H,18,19) |
InChI Key |
WTUJEVRTQYXJPO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(4-methyl-1-naphthyl)sulfonyl]valine with three categories of analogs: aryl sulfonyl valine derivatives , perfluorinated sulfonyl glycines , and oxadiazole-linked sulfonamides . Key differences in substituents, lipophilicity (clogP), and bioactivity are highlighted.
Aryl Sulfonyl Valine Derivatives
Key Insights :
- The 4-methyl-1-naphthyl group in the target compound introduces greater aromatic surface area and steric hindrance compared to mono-substituted phenyl derivatives. This could enhance interactions with hydrophobic enzyme pockets but may limit solubility .
Perfluorinated Sulfonyl Glycines
Key Insights :
- Unlike perfluorinated analogs, the target compound lacks fluorine atoms, reducing environmental persistence and toxicity risks. However, its naphthyl group may still pose challenges in metabolic clearance due to aromatic stability .
Oxadiazole-Linked Sulfonamides
Key Insights :
- Oxadiazole-containing sulfonamides exhibit moderate antioxidant activity, but their lower lipophilicity limits membrane permeability. The target compound’s higher clogP may enhance cellular uptake but could reduce water solubility, a common trade-off in drug design .
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